molecular formula C20H22N4O2S B2436872 (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one CAS No. 292160-87-3

(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one

Cat. No. B2436872
CAS RN: 292160-87-3
M. Wt: 382.48
InChI Key: NRLCGMQRZJDWDC-FYJGNVAPSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which include “(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one”, has been a subject of interest in recent years. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of “(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one” is characterized by the presence of a thiazolidin-4-one ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The molecule also contains a dimethylamino group and a methoxybenzyl group, which can contribute to its chemical reactivity and potential biological activity .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives, including “(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one”, are diverse and can lead to a wide range of products. For example, elemental sulfur can promote the cyclization of aryl hydrazones and aryl isothiocyanates, yielding 2-imino-1,3,4-thiadiazoles .

Scientific Research Applications

Photodynamic Therapy Applications

The compound's derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Research on zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, including Schiff base-related structures, shows promising properties for PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT, highlighting their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure Analysis

Studies on supramolecular structures of thiazolidin-4-one derivatives, closely related to the specified compound, reveal insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. Such structural characterizations are fundamental for understanding the chemical and physical properties of these compounds, which can impact their biological activity and synthesis processes (Delgado et al., 2005).

Antimicrobial and Anticancer Activities

Research into thiazolidin-4-one derivatives has shown that these compounds exhibit significant antimycobacterial, antimicrobial, and anticancer activities. For instance, some derivatives have demonstrated high inhibition rates against Mycobacterium tuberculosis H37Rv, making them potential candidates for treating tuberculosis and related infections (Küçükgüzel et al., 2002). Additionally, novel series of 4-thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials, with some showing promising results in vitro against various cancer cell lines, underscoring their potential as anticancer agents (Deep et al., 2016).

properties

IUPAC Name

(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-24(2)16-8-4-15(5-9-16)13-21-23-20-22-19(25)18(27-20)12-14-6-10-17(26-3)11-7-14/h4-11,13,18H,12H2,1-3H3,(H,22,23,25)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLCGMQRZJDWDC-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one

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